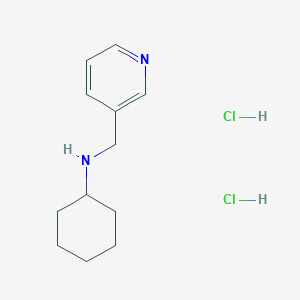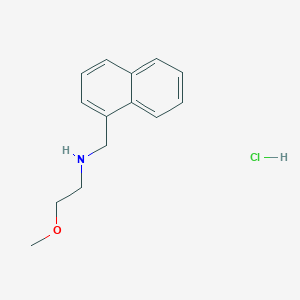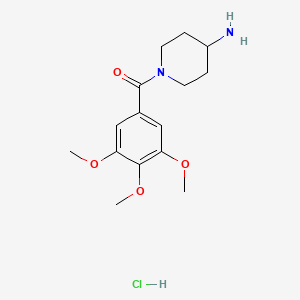
N-(3-Pyridinylmethyl)cyclohexanamine dihydrochloride
説明
N-(3-Pyridinylmethyl)cyclohexanamine dihydrochloride, also known as MPHC, is a chemical compound that belongs to the class of psychoactive substances. It has been widely used in scientific research as a tool to explore the mechanism of action of various neurotransmitters and receptors.
科学的研究の応用
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
N-(3-Pyridinylmethyl)cyclohexanamine dihydrochloride is related to the class of heterocyclic N-oxide molecules, which have significant applications in organic synthesis, catalysis, and drug development. Heterocyclic N-oxides, including derivatives from pyridine, have shown versatility as synthetic intermediates due to their involvement in metal complexes formation and catalysts design. These compounds have been pivotal in asymmetric catalysis and synthesis, offering substantial contributions to medicinal applications with some exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. The importance of heterocyclic N-oxide derivatives in these fields provides insights into the potential applications of this compound in similar research areas, highlighting its significance in advanced chemistry and drug development investigations (Li et al., 2019).
Role in Cytochrome P450 Isoform Inhibition
Research into the inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes has identified various chemical inhibitors, including heterocyclic compounds similar to this compound. The selectivity of these inhibitors is crucial for understanding the involvement of specific CYP isoforms in drug metabolism, potentially mitigating drug-drug interactions. Compounds like this compound may offer insights into the development of selective inhibitors for CYP isoforms, contributing to safer pharmacotherapy by minimizing adverse interactions (Khojasteh et al., 2011).
Pyridine Derivatives in Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to this compound, have been extensively studied for their broad spectrum of biological activities and chemosensing capabilities. These derivatives have shown potential in treating various conditions, including antimicrobial, anticancer, and anti-inflammatory diseases. Furthermore, their high affinity for ions and neutral species makes them effective chemosensors for detecting various biological and environmental targets. The diverse applications of pyridine derivatives in medicine and analytical chemistry suggest that this compound could also be explored for similar uses, leveraging its structural and functional properties (Abu-Taweel et al., 2022).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;;/h4-5,8-9,12,14H,1-3,6-7,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFDISPNEMUKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B3085701.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085706.png)


![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)
![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
amine hydrochloride](/img/structure/B3085782.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085791.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)